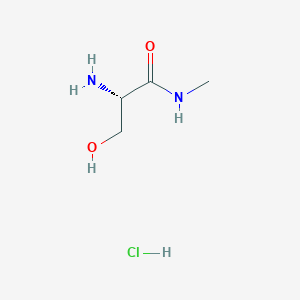

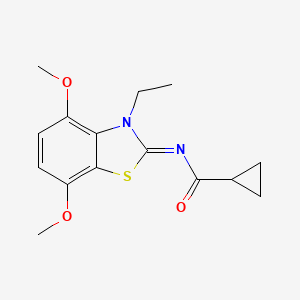

![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . They have been evaluated for their in vitro cytotoxic activities against human cancer cell lines .

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves the design and synthesis of new compounds with the same essential structural features of the reported hit compound and almost the same binding mode . The new compounds were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

Triazoloquinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors . Some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives include aromatic nucleophilic substitution . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinoxaline derivatives can vary. For example, compounds incorporating [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one moiety had a good level of ADMET aqueous solubility, while compounds with [1,2,4] triazolo[4,3-a]quinoxaline-4-thiol moiety had a low level of ADMET aqueous solubility .科学的研究の応用

Heterocyclic Chemistry and Synthesis

Quinoxalines, including derivatives like 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline, play a pivotal role in organic chemistry due to their versatile applications. These compounds serve as essential scaffolds for synthesizing various pharmaceuticals, dyes, and materials. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones, highlighting the chemical flexibility and adaptability of quinoxaline derivatives in creating a broad range of substituted products for diverse applications (Aastha Pareek & Dharma Kishor, 2015).

Anticorrosive Applications

Quinoline and its derivatives, including quinoxaline derivatives, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their high electron density, which facilitates stable chelating complexes with metallic surfaces. This makes them valuable in protecting metals against corrosion, highlighting their industrial importance (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Biological and Medicinal Significance

The biological and medicinal applications of quinoxaline derivatives are vast, encompassing antimicrobial activities and treatments for chronic and metabolic diseases. These derivatives have been modified to produce a wide variety of biomedical applications, demonstrating their significance in drug development and therapeutic interventions (J. A. Pereira et al., 2015).

Advanced Materials and Nanoscience

Quinoxaline derivatives are utilized in the creation of advanced materials, including n-type semiconductors, sensors, and liquid crystals. Their electron-deficient nature and excellent π–π stacking ability make them ideal for use in microporous polymers for energy storage and various nano and microstructures, showcasing their relevance in organic materials and nanoscience (J. Segura et al., 2015).

Optoelectronic Applications

Quinazoline and pyrimidine derivatives, related to quinoxaline scaffolds, have been explored for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements, underscoring the potential of heterocyclic compounds in electronic and photonic technologies (G. Lipunova et al., 2018).

作用機序

Target of Action

The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .

Pharmacokinetics

Molecular docking studies have been performed to predict its binding affinity towards its targets .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

将来の方向性

特性

IUPAC Name |

4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQAJVMFHPXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)

![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)